Allyl phenyl ether
Overview
Description
Allyl phenyl ether is a significant compound in organic chemistry, used as a precursor or intermediate in various synthetic processes. It is involved in important reactions such as the Williamson ether synthesis, Claisen rearrangement, and other ether chemistry essential for organic synthesis. The substance acts as a bridge in the synthesis of more complex organic molecules and is often used in laboratory settings to teach essential chemical reactions and mechanisms (Sanford, Lis, & McPherson, 2009).
Synthesis Analysis
Allyl phenyl ether can be synthesized through various methods, including O-allylation of phenol with allyl bromide using aqueous KOH and catalyzed by a multi-site phase-transfer catalyst under ultrasonic-assisted organic solvent conditions. This method demonstrates the influence of parameters such as catalyst concentration and reaction temperature on the rate of reaction, illustrating an efficient synthesis approach (Selvaraj & Rajendran, 2017).
Molecular Structure Analysis
The molecular structure of allyl phenyl ether is characterized by its allyl and phenyl groups linked by an ether bond. The structural analysis is essential for understanding the compound's reactivity and physical properties. NMR spectroscopy, particularly 1H NMR, is commonly used to deduce the structure and confirm the presence of expected functional groups in the synthesized compound.
Chemical Reactions and Properties
Allyl phenyl ether undergoes various chemical reactions, including high-temperature reactions in water, where it can convert to different products depending on the reaction conditions. Notably, the Claisen rearrangement of allyl phenyl ether to 2-allylphenol under certain conditions showcases its reactivity and the potential for creating valuable derivatives for further chemical applications (Bagnell, Cablewski, Strauss, & Trainor, 1996).
Physical Properties Analysis
The physical properties of allyl phenyl ether, such as boiling point, melting point, and solubility, are crucial for its handling and application in various chemical reactions. These properties are influenced by the compound's molecular structure and dictate its behavior in different environments.
Chemical Properties Analysis
The chemical properties of allyl phenyl ether include its reactivity with various reagents and under different conditions. Its role in synthetic chemistry is highlighted by its participation in reactions such as isomerization, where it can transform into different structural isomers depending on the catalyst and reaction conditions. The compound's chemical behavior is essential for designing synthesis pathways and for its application in producing other chemical entities (Pebriana, Mujahidin, & Syah, 2017).
Scientific Research Applications
Claisen Rearrangement
- Scientific Field : Organic Chemistry
- Summary of Application : The Claisen rearrangement of allyl phenyl ether to 6-(prop-2-en-1-yl) cyclohexa-2,4-dien-1-one has been studied extensively. This reaction is a powerful synthetic tool in organic synthesis .
- Methods of Application : The reaction can be presented as consisting of 10 main steps separated by fold and cusp catastrophes. It involves the breaking of the carbon–oxygen bond and formation of a new carbon–carbon bond. This process is associated with migration of a double CC bond, formation of a double CO bond and dearomatisation of an aromatic ring .
- Results or Outcomes : The product of the reaction is the ketonic form of o-allylphenol (KAPh). Finally, a molecule of o-allylphenol is formed .
Photo-Claisen Rearrangement in Microflow
- Scientific Field : Chemical Engineering
- Summary of Application : The photo-Claisen rearrangement of allyl phenyl ether in microflow has been researched. This process prepares the ground for a fully continuous two-step microflow synthesis .
- Methods of Application : The process involves the use of microreactor technology. The irradiation intensity was varied by increasing distance between a lamp and the microflow capillary. In addition, the normal photo-Claisen microflow process (at room temperature) is compared to a high-temperature photo-Claisen microflow process .
- Results or Outcomes : The high quantum yield of microflow, even at very short residence time, is sufficient to activate the deactivated molecules. The realization of a true orthogonal two-step flow synthesis can open the door to a large synthetic scope of this approach .
Preparation of Allyl Phenyl Ether
- Scientific Field : Organic Chemistry
- Summary of Application : Allyl phenyl ether is often prepared in the laboratory for teaching purposes. The preparation process reinforces understanding of the pKa differences between aliphatic and aromatic alcohols .
- Methods of Application : The preparation involves acid-base extraction. The 1H NMR spectrum of allyl phenyl ether is used to introduce the extraction of coupling constants and the interpretation of complex splitting patterns for structure determination .
- Results or Outcomes : The outcome of this process is the successful preparation of Allyl phenyl ether, which can be confirmed using 1H NMR spectroscopy .
Biosynthesis of Aromatic Amino Acids
- Scientific Field : Biochemistry
- Summary of Application : Allyl phenyl ether undergoes Claisen rearrangement in the biosynthetic pathway of aromatic amino acids phenylalanine and tyrosine .
- Methods of Application : The process involves the chorismate mutase catalyzed Claisen rearrangement of chorismate (an allylic vinyl ether) to form prephenate .
- Results or Outcomes : Prephenate is a precursor in the biosynthetic pathway of aromatic amino acids phenylalanine and tyrosine .
Topological Analysis of the Claisen Rearrangement
- Scientific Field : Physical Chemistry
- Summary of Application : The mechanism of Claisen rearrangement of allyl phenyl ether has been studied by means of Bonding Evolution Theory (BET), which combines the topological analysis of the electron localization function (ELF) and catastrophe theory .
- Methods of Application : The reaction can be presented as consisting of 10 main steps separated by fold and cusp catastrophes. The description of the mechanism of C–O bond breaking is complicated and depends on the DFT method used .
- Results or Outcomes : The product of the reaction is the ketonic form of o-allylphenol (KAPh). Finally, a molecule of o-allylphenol is formed .
Influence of Phenyl Core Substituents in Photo-Claisen Rearrangement
- Scientific Field : Chemical Engineering
- Summary of Application : The influence of phenyl core substituents in the photo-Claisen rearrangement of allyl phenyl ether in microflow has been researched .
- Methods of Application : The process involves the use of microreactor technology. The irradiation intensity was varied by increasing distance between a lamp and the microflow capillary. In addition, the normal photo-Claisen microflow process (at room temperature) is compared to a high-temperature photo-Claisen microflow process .
- Results or Outcomes : The high quantum yield of microflow, even at very short residence time, is sufficient to activate the deactivated molecules. The realization of a true orthogonal two-step flow synthesis can open the door to a large synthetic scope of this approach .
Safety And Hazards
Future Directions
properties
IUPAC Name |
prop-2-enoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-8-10-9-6-4-3-5-7-9/h2-7H,1,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POSICDHOUBKJKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061943 | |
Record name | Allyl phenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl phenyl ether | |
CAS RN |
1746-13-0 | |
Record name | Allyl phenyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1746-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyl allyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001746130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allyl phenyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4746 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, (2-propen-1-yloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Allyl phenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl phenyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.569 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALLYL PHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26S07OSX4O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.